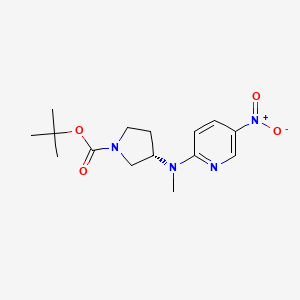
(R)-1-Boc-piperidine-3-carboxylic acid phenylamide
Übersicht
Beschreibung
®-1-Boc-piperidine-3-carboxylic acid phenylamide is a compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, a carboxylic acid group, and a phenylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Boc-piperidine-3-carboxylic acid phenylamide typically involves the coupling of ®-1-Boc-piperidine-3-carboxylic acid with phenylamine. The reaction is usually carried out in the presence of coupling reagents such as carbodiimides or uronium salts to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of ®-1-Boc-piperidine-3-carboxylic acid phenylamide may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Boc-piperidine-3-carboxylic acid phenylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
®-1-Boc-piperidine-3-carboxylic acid phenylamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-1-Boc-piperidine-3-carboxylic acid phenylamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylamides: Compounds like metalaxyl and mefenoxam share structural similarities with ®-1-Boc-piperidine-3-carboxylic acid phenylamide.
Carboxylic Acid Amides: Other carboxylic acid amides, such as dimethomorph and mandipropamid, also exhibit similar chemical properties.
Uniqueness
®-1-Boc-piperidine-3-carboxylic acid phenylamide is unique due to its specific combination of a piperidine ring, a Boc-protected amine, and a phenylamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C17H24N2O3 |
|---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-(phenylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-7-8-13(12-19)15(20)18-14-9-5-4-6-10-14/h4-6,9-10,13H,7-8,11-12H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChI-Schlüssel |
SFONCSRRVMNMHT-CYBMUJFWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-6-methoxy-7-[2-(1,2,3-triazol-1-yl)ethoxy]quinazoline](/img/structure/B8289140.png)





![[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine](/img/structure/B8289182.png)

![Ethanone,1-[4-[(3-amino-4-pyridinyl)amino]phenyl]-](/img/structure/B8289191.png)





